2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole
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Overview
Description
2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole is a heterocyclic compound that combines the structural features of both pyrazole and benzimidazole rings. These two moieties are known for their significant biological activities and are often found in various pharmacologically active compounds. The benzimidazole ring system is a privileged pharmacophore in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antitubercular, anticancer, antihypertensive, antiulcer, antiproliferative, and antiparasitic properties . On the other hand, pyrazole derivatives are known for their anti-inflammatory, antidiabetic, analgesic, and antitumor activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole can be achieved through a one-pot condensation reaction. One common method involves the reaction of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air . This method provides good yields of the desired product. Other methods include the use of various catalysts such as Lewis acids, inorganic clays, sodium hexafluoroaluminate, HY zeolite, iodine–tert-butyl hydroperoxide, and trifluoroacetic acid–dimethyl sulfoxide .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly catalysts and reagents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the pyrazole and benzimidazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various electrophiles and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may yield reduced forms of the compound. Substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity.
Scientific Research Applications
2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an antimicrobial, antitubercular, anticancer, and antiparasitic agent.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . Additionally, it may interact with microbial enzymes, exhibiting antimicrobial properties .
Comparison with Similar Compounds
2-(1H-pyrazol-4-yl)-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
2-(1H-pyrazol-4-yl)-1H-benzimidazole: Similar structure but with different substituents, leading to variations in biological activity.
2-(1H-pyrazol-4-yl)-1H-indazole: Contains an indazole ring instead of a benzimidazole ring, resulting in different pharmacological properties.
2-(1H-pyrazol-4-yl)-1H-quinazoline: Contains a quinazoline ring, which may confer different biological activities.
The uniqueness of this compound lies in its combination of the pyrazole and benzimidazole rings, which provides a versatile scaffold for the development of new pharmacologically active compounds .
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-2-4-9-8(3-1)13-10(14-9)7-5-11-12-6-7/h1-6H,(H,11,12)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPMWQGAFZKQTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CNN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57964-55-3 |
Source
|
Record name | 2-(1H-pyrazol-4-yl)-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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